Lipophilicity: N-(3-Oxo-3-phenylpropyl)-DL-serine vs. N-Acetyl-DL-serine
The lipophilicity of N-(3-Oxo-3-phenylpropyl)-DL-serine, measured by the partition coefficient (LogP), is significantly higher than that of the simpler N-acetyl-DL-serine, directly influencing membrane permeability and non-specific binding profiles [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (Consensus Log P_o/w) |
|---|---|
| Target Compound Data | 0.89 |
| Comparator Or Baseline | N-Acetyl-DL-serine: -0.57 |
| Quantified Difference | ΔLogP = 1.46 |
| Conditions | In silico prediction using SwissADME consensus model [1]. |
Why This Matters
A 1.46 LogP unit increase suggests over an order of magnitude greater lipophilicity, a critical factor for procuring the correct compound in cell-based assays requiring passive membrane diffusion.
- [1] Computational predictions for N-(3-Oxo-3-phenylpropyl)-DL-serine and N-acetyl-DL-serine were generated using the SwissADME web tool (Swiss Institute of Bioinformatics). Accessed 2026. View Source
